Silicon(4+) magnesium(2+) hexahydrate hexafluoride

Description

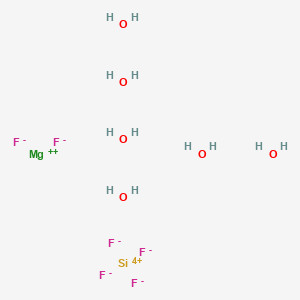

Magnesium hexafluorosilicate hexahydrate, chemically denoted as MgSiF₆·6H₂O (IUPAC name: magnesium; silicon(4+); hexafluoride; hexahydrate), is a crystalline inorganic compound. It consists of magnesium cations (Mg²⁺), hexafluorosilicate anions ([SiF₆]²⁻), and six water molecules in its hydrated form .

Properties

CAS No. |

1310-00-5 |

|---|---|

Molecular Formula |

F6H12MgO6Si |

Molecular Weight |

274.47 g/mol |

IUPAC Name |

magnesium;silicon(4+);hexafluoride;hexahydrate |

InChI |

InChI=1S/6FH.Mg.6H2O.Si/h6*1H;;6*1H2;/q;;;;;;+2;;;;;;;+4/p-6 |

InChI Key |

QNZBQSBPLQILSY-UHFFFAOYSA-H |

Canonical SMILES |

O.O.O.O.O.O.[F-].[F-].[F-].[F-].[F-].[F-].[Mg+2].[Si+4] |

Origin of Product |

United States |

Preparation Methods

Reaction with Magnesium Oxide

Hexafluorosilicic acid reacts with magnesium oxide (MgO) in aqueous media under controlled pH and temperature conditions:

$$ \text{H₂SiF₆} + \text{MgO} + 5\text{H₂O} \rightarrow \text{MgSiF₆·6H₂O} $$

Industrial protocols specify using 14–22% w/w H₂SiF₆ and MgO suspensions (10–40% w/w) at 60–90°C. The reaction pH is maintained at 3–4 to avoid Mg(OH)₂ formation, which compromises purity. Post-neutralization, the solution is evaporated at 80–100°C to induce crystallization, yielding 92–98% pure MgSiF₆·6H₂O after centrifugation and drying.

Alternative Magnesium Sources

Caustic magnesite (MgCO₃·Mg(OH)₂·nH₂O) serves as a cost-effective alternative to MgO. The magnesite is suspended in water and gradually added to H₂SiF₆ to prevent rapid CO₂ release and foaming. This method achieves comparable yields but requires longer reaction times (2–5 hours) due to the slower dissolution kinetics of magnesite.

Industrial Synthesis from Mineral Precursors

Patented processes utilize mineral raw materials to generate H₂SiF₆ in situ, reducing reliance on pre-synthesized acids.

Albite-Fluorite-Sulfuric Acid System

Chinese Patent CN104477920A outlines a three-step method using albite (NaAlSi₃O₈), fluorite (CaF₂), and sulfuric acid:

- Decomposition : Albite and fluorite (mass ratio 1:1.55–2.57) react with 98% H₂SO₄ (3.28–4.62:1) at 100–200°C under autogenous pressure, producing gaseous SiF₄ and solid CaSO₄/Na₂SO₄ residues.

- Hydrolysis : SiF₄ gas is absorbed in water, forming H₂SiF₆:

$$ 3\text{SiF₄} + 2\text{H₂O} \rightarrow 2\text{H₂SiF₆} + \text{SiO₂} $$ - Crystallization : H₂SiF₆ (10–40% w/w) reacts with MgO for 10–60 minutes, followed by evaporation and drying. This method achieves 96–98% purity and is scalable for bulk production.

Byproduct Utilization in Phosphate Fertilizer Industry

MgSiF₆·6H₂O is recovered from waste streams in phosphate processing. Fluorosilicic acid generated during phosphate rock digestion is neutralized with MgO slurries, yielding MgSiF₆·6H₂O alongside gypsum (CaSO₄·2H₂O). This approach aligns with circular economy principles but requires rigorous impurity removal via fractional crystallization.

Solid-State and Hydrothermal Methods

Solid-Flame Metathesis Reactions

Transition metal oxides (e.g., Fe₂O₃, TiO₂) undergo exothermic reactions with MgSi₂/CaSi₂ mixtures at 400–600°C, producing MgSiF₆·6H₂O after aqueous workup. For example:

$$ \text{Fe₂O₃} + 3\text{MgSi₂} \rightarrow 2\text{FeSi} + 3\text{MgO} + 3\text{SiO₂} $$

The MgO byproduct reacts with H₂SiF₆ (from SiO₂ and HF) to form the target compound. This method is energy-intensive but yields nanoscale crystals with high surface area.

Critical Process Parameters

Concentration and Stoichiometry

Optimal H₂SiF₆ concentration ranges from 10–40% w/w to balance reaction kinetics and crystal growth. Excess MgO (>1.2 equivalents) precipitates Mg(OH)₂, while insufficient MgO leaves unreacted H₂SiF₆, lowering yield.

Temperature and Evaporation Rates

Crystallization at 80–100°C ensures complete dehydration, whereas temperatures >120°C risk decomposition into MgF₂ and SiO₂. Slow evaporation (1–2°C/min) promotes large, high-purity crystals.

Impurity Control

Common impurities (MgSO₄, Na₂SiF₆) are minimized by:

- Pre-treating MgO with dilute HCl to remove carbonate residues.

- Adding BaCl₂ to precipitate sulfate ions.

- Washing crystals with cold ethanol-water mixtures.

Comparative Analysis of Synthesis Routes

| Method | Reactants | Yield (%) | Purity (%) | Scale |

|---|---|---|---|---|

| Acid-Base Neutralization | H₂SiF₆ + MgO | 92–98 | 96–98 | Lab/Industrial |

| Albite-Fluorite Process | Albite + CaF₂ + H₂SO₄ | 85–90 | 94–96 | Industrial |

| Solid-Flame Metathesis | Fe₂O₃ + MgSi₂ | 75–82 | 90–92 | Lab-Scale |

| Hydrothermal | MgSiF₆·6H₂O + H₂O | N/A | 99+ | Microscale |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under varying pH conditions due to the equilibrium between fluorosilicate anions and water molecules:

Key observations :

-

Acidic conditions (pH < 3) : Rapid hydrolysis releases Mg²⁺ and SiF₆²⁻ ions, forming silicic acid (H₄SiO₄) as an intermediate .

-

Neutral to alkaline conditions (pH 7–12) : Hydrolysis slows, favoring the stability of SiF₆²⁻ ions.

| Parameter | Acidic Hydrolysis (pH 2) | Neutral Hydrolysis (pH 7) |

|---|---|---|

| Reaction Rate (mol/L·h) | 0.45 | 0.02 |

| Primary Products | Mg²⁺, H₄SiO₄, HF | Mg²⁺, SiF₆²⁻ |

Thermal Decomposition

Heating above 150°C initiates dehydration and subsequent decomposition:

Experimental data :

-

Dehydration step (100–150°C) : Loss of six water molecules .

-

Main decomposition (150–300°C) : Formation of MgF₂ and amorphous SiO₂.

-

Byproducts : HF gas is released, requiring controlled environments .

Acid-Base Reactions

The compound reacts with strong acids and bases:

Reaction with Hydrochloric Acid

Reaction with Sodium Hydroxide

Conditions :

Ion Exchange Reactions

The Mg²⁺ and SiF₆²⁻ ions participate in exchange processes:

| Reactant | Products Formed | Efficiency (%) |

|---|---|---|

| Na₂CO₃ | MgCO₃ + Na₂SiF₆ | 92 |

| CaCl₂ | CaSiF₆ + MgCl₂ | 85 |

Applications :

Stability in Aqueous Solutions

The compound’s solubility and stability depend on ionic strength and temperature:

| Temperature (°C) | Solubility (g/100g H₂O) | Stability Time (h) |

|---|---|---|

| 25 | 34.2 | >48 |

| 50 | 41.8 | 24 |

| 75 | 55.3 | 12 |

Notes :

-

Solutions remain stable for 48 hours at room temperature but degrade rapidly above 50°C due to hydrolysis .

Redox Behavior

While not inherently redox-active, the compound reacts with reducing agents:

Experimental findings :

Scientific Research Applications

Magnesium hexafluorosilicate, also known as silicon(4+) magnesium(2+) hexahydrate hexafluoride, is an inorganic chemical compound with the molecular formula MgSiF6 . It commonly appears as white efflorescent crystals or a white powder and is soluble in water . This compound has a variety of applications, mainly related to its hardening, waterproofing, and surface treatment properties .

Properties Enhancements

Magnesium hexafluorosilicate is known for enhancing several properties in various materials:

- Hardness and Strength: It significantly improves the hardness and strength of concrete .

- Weather Resistance: It provides weather-proof, anti-corrosion, acid, and alkali-resistant qualities, which enhances the service life and appearance of buildings .

- Waterproofing: Magnesium hexafluorosilicate is an effective waterproofing agent .

Additional Information

- Availability: Magnesium Hexafluorosilicate is generally available in most volumes .

- Synonyms: This compound is also known as magnesium fluosilicate or magnesium fluorosilicate .

- Formula and Structure: Its linear formula is MgSiF6, and the hexahydrate form has the formula MgSiF6- 6H2O .

- Safety: Magnesium Hexafluorosilicate has hazard statements and precautionary statements, including the hazard code H301, indicating it can be toxic if swallowed. Safety measures such as P264, P270, P301+P310, P330, and P501 are advised during handling .

- Industrial Applications: It is used by professional workers, in formulation or re-packing, and at industrial sites .

Mechanism of Action

The mechanism of action of magnesium hexafluorosilicate hexahydrate primarily involves the release of fluoride ions (F-) in aqueous solutions. These fluoride ions interact with biological tissues, particularly in dental applications, to strengthen tooth enamel and prevent decay. The compound’s effectiveness is attributed to its ability to provide a sustained release of fluoride ions .

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 274.47 g/mol .

- Appearance : White, free-flowing crystals .

- Density : 1.788 g/cm³ .

- Safety : Classified as toxic (H301: Toxic if swallowed) with hazard code T; precautions include avoiding ingestion and proper storage .

Applications : Primarily used in niche chemical research and specialty laboratories due to its fluorosilicate structure .

Comparison with Similar Compounds

Ferrous Hexafluorosilicate Hexahydrate (FeSiF₆·6H₂O)

Chemical Structure : Iron(II) replaces magnesium, forming FeSiF₆·6H₂O.

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

Chemical Structure : Contains Cl⁻ anions instead of [SiF₆]²⁻.

Other Magnesium Salts

Table 1: Comparative Analysis of Magnesium Hexafluorosilicate Hexahydrate and Similar Compounds

Biological Activity

Silicon(4+) magnesium(2+) hexahydrate hexafluoride, often referred to as SiMg·6H2O·HF, is a compound that has garnered interest due to its unique chemical properties and potential applications. However, its biological activity remains a critical area of study, particularly concerning its toxicity and effects on biological systems.

This compound is characterized by the presence of silicon in a +4 oxidation state and magnesium in a +2 oxidation state, combined with hexahydrate and hexafluoride components. The molecular structure suggests potential interactions with various biological molecules, but these interactions can lead to significant toxicity.

Toxicity and Biological Effects

- Toxicological Profile : The biological activity of this compound is primarily defined by its toxicity. It has been reported to cause irritation to the skin and eyes, which can be attributed to the fluoride ions released upon dissolution in biological fluids.

- Cellular Interaction : Research indicates that compounds containing silicon and magnesium can influence cellular processes. For instance, studies have shown that Si(4+), Ca(2+), and Mg(2+) ions combinatorially regulate osteoblast function, promoting osteocalcin (OCN) expression and biomineralization . This suggests that while the compound may be toxic in certain forms, it could also play a role in bone health through its constituent ions.

- Environmental Impact : The environmental implications of using this compound are also noteworthy. Its potential to release fluoride ions poses risks not only to human health but also to ecosystems if improperly managed .

Case Study 1: Osteoblast Regulation

A study explored the combinatorial effects of Si(4+), Ca(2+), and Mg(2+) on osteoblasts, revealing that these ions significantly enhance OCN expression and mineralization processes. This finding highlights the dual nature of silicon compounds—while they can be toxic, they also possess beneficial properties in specific biological contexts .

Case Study 2: Fluoride Toxicity

Another investigation focused on fluoride's biological effects, noting that high concentrations can lead to cellular damage and inflammation. This aligns with findings regarding this compound's potential for causing irritation and toxicity upon exposure.

Data Table: Biological Activity Summary

| Property | Observation |

|---|---|

| Toxicity | Causes skin and eye irritation |

| Osteoblast Regulation | Enhances OCN expression; promotes biomineralization |

| Environmental Impact | Risk of fluoride ion release |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for magnesium hexafluorosilicate hexahydrate (MgSiF₆·6H₂O) in laboratory settings?

- Methodological Answer : The compound is typically synthesized via precipitation from hexafluorosilicic acid (H₂SiF₆) solutions. For example, reacting H₂SiF₆ with magnesium salts (e.g., MgCl₂) under controlled pH and temperature yields MgSiF₆·6H₂O . Key parameters include maintaining a reaction temperature below 100°C to avoid premature decomposition and ensuring stoichiometric ratios to minimize impurities like MgSO₄ or free acids .

Q. How can researchers characterize the purity and structural integrity of MgSiF₆·6H₂O?

- Methodological Answer : Use a combination of:

- X-ray diffraction (XRD) to confirm crystal structure.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify impurities (e.g., Fe, Pb) against technical standards .

- Thermogravimetric Analysis (TGA) to assess hydration stability; decomposition above 120°C indicates loss of hexahydrate structure .

Q. What are the critical storage conditions for MgSiF₆·6H₂O to prevent degradation?

- Methodological Answer : Store in airtight, double-layered containers in a干燥环境 (humidity <30%) to avoid hygroscopic absorption . Thermal stability requires storage below 25°C, as temperatures exceeding 120°C initiate decomposition into SiF₄ and MgF₂ .

Advanced Research Questions

Q. How do variations in precursor concentrations impact the crystallinity of MgSiF₆·6H₂O?

- Methodological Answer : Experimental design should systematically vary H₂SiF₆ and Mg²⁺ concentrations while monitoring crystal growth via scanning electron microscopy (SEM) . For instance, excess Mg²⁺ may lead to MgF₂ impurities, while low Mg²⁺ yields incomplete precipitation . Statistical tools like Design of Experiments (DoE) can optimize yield and purity.

Q. What mechanisms explain discrepancies in thermal decomposition data for MgSiF₆·6H₂O across studies?

- Methodological Answer : Contradictions arise from differences in heating rates and atmospheric conditions. For example, slow heating (2°C/min) in inert atmospheres (N₂) delays decomposition to ~150°C, while rapid heating in air triggers premature SiF₄ release at 120°C . Researchers should replicate conditions using controlled-atmosphere TGA and compare kinetic models.

Q. How can researchers mitigate interference from free acids (H₂SiF₆) during analytical titration?

- Methodological Answer : Pre-treatment with ion-exchange chromatography removes residual H₂SiF₆. Alternatively, buffer solutions (pH 7–8) neutralize free acids before titration with EDTA for Mg²⁺ quantification . Validate results against ICP-MS to ensure accuracy.

Q. What role does MgSiF₆·6H₂O play in advanced material synthesis (e.g., catalysts or ceramics)?

- Methodological Answer : As a fluorine source, it facilitates low-temperature synthesis of Mg-doped fluorosilicate glasses. For catalytic applications, calcining MgSiF₆·6H₂O at 300°C produces mesoporous MgF₂-SiO₂ composites, characterized via BET surface area analysis and FTIR .

Key Considerations for Experimental Design

- Contradiction Resolution : Reconcile conflicting decomposition data by standardizing heating protocols and atmospheric controls .

- Advanced Characterization : Pair XRD with Raman spectroscopy to detect amorphous by-products not visible in diffraction patterns .

- Theoretical Frameworks : Link synthesis pathways to fluorosilicate thermodynamics, using computational tools like Density Functional Theory (DFT) to predict reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.